![molecular formula C17H18BrNO2 B1451139 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide CAS No. 1138442-41-7](/img/structure/B1451139.png)
2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide
Overview
Description
“2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide” is a biochemical compound used for proteomics research . It has a molecular weight of 348.23 and a molecular formula of C17H18BrNO2 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide” can be represented by the SMILES notation: C1=CC=C (C=C1)CCCOC2=CC=C (C=C2)NC (=O)CBr . This indicates the presence of a phenyl group, a propoxy group, and a bromoacetamide group in the molecule.Scientific Research Applications
Enantioselective Synthesis
One significant application in scientific research for compounds structurally related to 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide is in the field of enantioselective synthesis. For instance, Lund et al. (2016) demonstrated the highly enantioselective synthesis of both enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, utilizing lipase B from Candida antarctica as a catalyst, which serves as a building block for the cardioselective β-blocker atenolol (Lund, Bøckmann, & Jacobsen, 2016).
Antimicrobial Activity
Another area of research is the exploration of antimicrobial properties. Fuloria et al. (2014) synthesized derivatives of a compound similar to 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide, which exhibited notable antimicrobial activities. This suggests potential applications of such compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Pharmacological Potential
Research into pharmacological applications is also prevalent. Rani et al. (2016) synthesized acetamide derivatives for evaluation as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This highlights the potential therapeutic applications of these compounds in treating various conditions (Rani, Pal, Hegde, & Hashim, 2016).
Microwave-Assisted Synthesis
Microwave-assisted synthesis is another application, providing efficient and rapid synthesis methods for related compounds. Ghazzali et al. (2012) demonstrated the microwave-promoted condensation of N-acylisatin or N-propionylisatin with various aniline derivatives, leading to novel compounds with antimicrobial activity (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-8-10-16(11-9-15)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDPTHOKRYHFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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